molecular formula C12H14N4O2S B4535083 1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide

1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide

Cat. No.: B4535083
M. Wt: 278.33 g/mol
InChI Key: MIRFRGVTQPTPFO-QMMMGPOBSA-N
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Description

1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide is a complex organic compound that features a unique combination of a thienyl group, an oxadiazole ring, and a prolinamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to maximize yield and minimize impurities. This includes controlling the temperature, reaction time, and the use of catalysts or reagents to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide undergoes various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thienyl and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various reduced derivatives.

Scientific Research Applications

1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent

    Biological Research: The compound is used to investigate its effects on various biological pathways and molecular targets.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and reduced side effects.

    Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide is unique due to its combination of a thienyl group, an oxadiazole ring, and a prolinamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(2S)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c13-11(17)8-3-1-5-16(8)7-10-14-12(15-18-10)9-4-2-6-19-9/h2,4,6,8H,1,3,5,7H2,(H2,13,17)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRFRGVTQPTPFO-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=NC(=NO2)C3=CC=CS3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=NC(=NO2)C3=CC=CS3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide
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1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide
Reactant of Route 3
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1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide
Reactant of Route 4
1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide
Reactant of Route 5
1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide
Reactant of Route 6
Reactant of Route 6
1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide

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